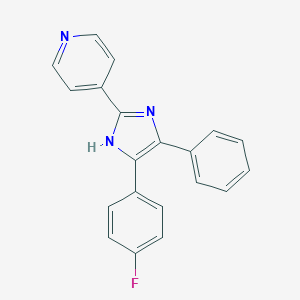
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound acts by inhibiting certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are known to play a role in cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are diverse and depend on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In Alzheimer's disease research, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine in lab experiments is its potent activity against various diseases. This compound has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations is its stability. This compound is known to degrade under certain conditions, which can affect its potency and efficacy.
Orientations Futures
The potential applications of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are vast, and there are several future directions for research in this area. One of the areas of interest is the development of new drugs based on this compound. This could involve the modification of the structure to improve its stability and potency. Another area of interest is the elucidation of the mechanism of action, which could provide insights into the development of new therapies for various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to improve its efficacy.
Méthodes De Synthèse
The synthesis of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine involves the reaction of 4-(4-fluorophenyl)-5-phenyl-1H-imidazole-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product obtained is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine has been extensively studied for its potential in various scientific research applications. One of the major areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
Propriétés
Numéro CAS |
155698-28-5 |
|---|---|
Formule moléculaire |
C20H14FN3 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H14FN3/c21-17-8-6-15(7-9-17)19-18(14-4-2-1-3-5-14)23-20(24-19)16-10-12-22-13-11-16/h1-13H,(H,23,24) |
Clé InChI |
NWUILSMFJZPPTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
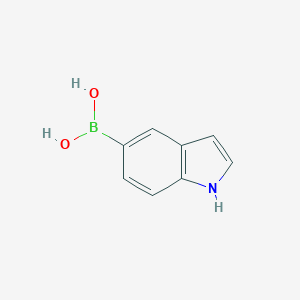
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)


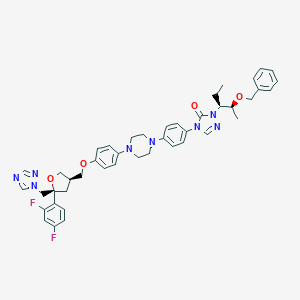

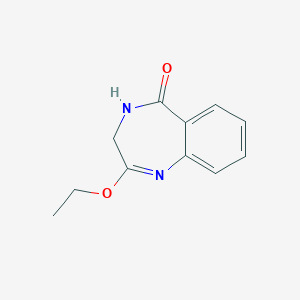


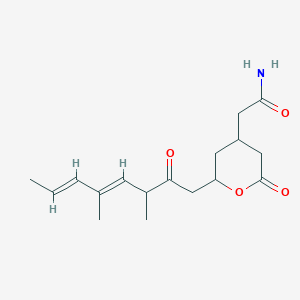
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
